1,7-Dichlorooctamethyltetrasiloxane is a linear, chlorine-terminated tetrasiloxane serving as a highly precise difunctional precursor for silicone-based block copolymers, hybrid fluorosilicones, and advanced surface modifiers. With a molecular weight of 351.52 g/mol and a boiling point of 222 °C, this clear liquid provides an exact four-unit dimethylsiloxane spacer. Its primary procurement value lies in its ability to deliver monodisperse siloxane segments into step-growth polymerizations and surface silanization workflows, offering a critical balance of chain flexibility, low volatility, and predictable reactivity that shorter chlorosiloxanes or cyclic siloxane monomers cannot match .
Substituting 1,7-dichlorooctamethyltetrasiloxane with shorter analogs like 1,3-dichlorotetramethyldisiloxane or dichlorodimethylsilane fundamentally alters the mechanical and thermal properties of the resulting polymer, typically increasing the glass transition temperature (Tg) and reducing low-temperature flexibility due to the shorter siloxane spacer. Furthermore, shorter analogs possess significantly higher vapor pressures, which exacerbates handling risks by releasing corrosive hydrogen chloride gas more rapidly upon contact with atmospheric moisture. Conversely, attempting to achieve a four-unit spacer via the ring-opening polymerization of octamethylcyclotetrasiloxane (D4) yields a polydisperse mixture of chain lengths, destroying the precise structural control required for advanced block copolymers and highly reproducible hydrophobic surface coatings.
1,7-Dichlorooctamethyltetrasiloxane exhibits a boiling point of 222 °C at 760 mmHg, which is substantially higher than the 138 °C boiling point of 1,3-dichlorotetramethyldisiloxane and the 70 °C boiling point of dichlorodimethylsilane. This elevated boiling point corresponds to a much lower vapor pressure (approximately 1 mmHg at 50 °C), which significantly reduces the rate of airborne hydrogen chloride generation during open-bench handling or reactor charging compared to its more volatile, shorter-chain counterparts .
| Evidence Dimension | Boiling point and relative volatility |
| Target Compound Data | 222 °C (bp); ~1 mmHg at 50 °C |
| Comparator Or Baseline | 1,3-Dichlorotetramethyldisiloxane (bp 138 °C) and Dichlorodimethylsilane (bp 70 °C) |
| Quantified Difference | 84 °C to 152 °C higher boiling point, drastically lowering vapor-phase HCl risks |
| Conditions | Standard atmospheric pressure (760 mmHg) and standard handling temperatures |
Lower volatility reduces corrosive vapor exposure during scale-up, lowering engineering control costs and improving precursor processability.
In the synthesis of hybrid fluorosilicones and siloxane-polyether block copolymers, the incorporation of the four-unit siloxane segment from 1,7-dichlorooctamethyltetrasiloxane provides greater chain flexibility compared to shorter disiloxane or trisiloxane spacers. The longer -[Si(CH3)2-O]4- backbone increases the free volume of the polymer network, which directly depresses the glass transition temperature (Tg) and improves the low-temperature elastomeric properties of the resulting resin or cured film [1].
| Evidence Dimension | Polymer chain flexibility and Glass Transition Temperature (Tg) |
| Target Compound Data | 4-unit siloxane spacer (tetrasiloxane) |
| Comparator Or Baseline | 2-unit spacer (1,3-dichlorotetramethyldisiloxane) |
| Quantified Difference | Increased free volume and lower Tg relative to the disiloxane-linked polymer |
| Conditions | Step-growth condensation polymerization of hybrid fluorosilicones or polyurethanes |
Procuring the tetrasiloxane ensures the final elastomer or block copolymer maintains flexibility and shock absorption at lower temperatures.
Utilizing 1,7-dichlorooctamethyltetrasiloxane as a difunctional monomer allows for the exact insertion of a discrete, monodisperse tetrasiloxane block into a polymer backbone. If manufacturers instead attempt to use octamethylcyclotetrasiloxane (D4) via ring-opening equilibration to generate siloxane segments, the result is a statistical distribution of chain lengths (polydispersity). The use of the chlorine-terminated linear tetrasiloxane guarantees 100% monodispersity for the 4-unit spacer, which is critical for precise phase separation in advanced optical and electronic block copolymers .
| Evidence Dimension | Siloxane segment chain length distribution |
| Target Compound Data | 100% discrete 4-unit siloxane spacer (monodisperse) |
| Comparator Or Baseline | Octamethylcyclotetrasiloxane (D4) ring-opening (polydisperse statistical mixture) |
| Quantified Difference | Elimination of chain length variability within the siloxane block |
| Conditions | Step-growth condensation vs. ring-opening equilibration |
Strict monodispersity is required for high-end optical materials and precise self-assembling block copolymers where statistical chain variations cause optical or mechanical defects.
When used as a surface silanization agent (often under the commercial name Surfasil), 1,7-dichlorooctamethyltetrasiloxane reacts with surface silanol groups on glass or quartz to form a durable, highly hydrophobic coating. Vapor-phase or solvent-diluted applications of this tetrasiloxane can achieve stable water contact angles of 96° to 105° (with oxygen plasma pretreatment). The four-unit siloxane chain provides a thicker, more flexible hydrophobic barrier than monomeric dichlorodimethylsilane, resulting in enhanced moisture repellency and hydrolytic stability for microfluidic and analytical glasswares [1].
| Evidence Dimension | Water contact angle and coating flexibility |
| Target Compound Data | 96° to 105° plateau contact angle |
| Comparator Or Baseline | Dichlorodimethylsilane (shorter, more rigid monolayer) |
| Quantified Difference | Thicker, flexible tetrasiloxane anchoring layer yielding high, stable contact angles up to 105° |
| Conditions | Vapor-phase or heptane-diluted silanization on glass/quartz substrates |
This compound is the preferred choice for manufacturing highly reproducible, moisture-repellent glass surfaces for diagnostics and microfluidics.
Ideal for step-growth polymerization with polyethers, polyimides, or polyurethanes where a precise, monodisperse 4-unit siloxane spacer is required to lower the Tg without introducing polydispersity [1].
Critical precursor for manufacturing thermally stable, low-temperature flexible fluorosilicone networks used in aerospace and automotive seals, outperforming shorter disiloxane precursors .
Used as a premium surface modifier (e.g., Surfasil) to create durable, highly hydrophobic coatings on glass and quartz, ensuring consistent fluid flow and preventing sample adhesion in analytical devices [2].
Utilized to synthesize well-defined, low-molecular-weight siloxane surfactants where exact chain length dictates the hydrophilic-lipophilic balance (HLB) and wetting performance .
Corrosive